1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid

Structure-Activity Relationship (SAR) Medicinal Chemistry Peptidomimetics

Researchers requiring a sterically constrained alpha-amino acid analog for SAR often face supply discontinuity with the 2-carboxylic acid isomer. This compound solves that by providing a distinct scaffold-hopping vector relative to widely available 3- and 4-isomers. • Deploy as a pipecolic acid core to enforce specific peptide dihedral angles not achievable with beta/gamma-amino acid geometries. • Exploit differentiated LogP and pKa profiles for QSPR-driven formulation optimization. • Secure advance inventory to mitigate documented 2-isomer supply fragmentation; confirmatory batch reservation advised before large-scale synthesis.

Molecular Formula C11H13NO3S
Molecular Weight 239.29
CAS No. 1032056-92-0
Cat. No. B2986259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid
CAS1032056-92-0
Molecular FormulaC11H13NO3S
Molecular Weight239.29
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)C2=CC=CS2
InChIInChI=1S/C11H13NO3S/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15)
InChIKeyYMRCTWCRPNSLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid: Structural Differentiation and Supply-Chain Overview


1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid is a heterocyclic building block that combines a thiophene moiety with a pipecolic acid (piperidine-2-carboxylic acid) scaffold. While this compound is available as a research chemical , published quantitative pharmacological or physicochemical data are extremely scarce. High-strength differential evidence is limited; an honest assessment is warranted. Its key structural distinction—a carboxylic acid at the piperidine 2-position—places it in a unique steric and electronic landscape relative to its 3- and 4-carboxylic acid positional isomers. Procurement decisions must therefore be driven by structural rationale, predicted property differences, and real-world supply-chain availability rather than by demonstrated biological superiority.

Scaffold Conformationally constrained pipecolic acid analog; distinct steric environment vs. 3- and 4-COOH isomers
Use context Suitable for peptidomimetic design, SAR exploration, and positional isomer profiling studies
Supply note Specialty building block with documented discontinuation; confirm vendor stock before program commitment

Why Positional Isomers Are Not Interchangeable for Critical Research


The three positional isomers—1-(thiophene-2-carbonyl)piperidine-2-, 3-, and 4-carboxylic acids—are not functionally interchangeable. The 2-carboxylic acid position creates a sterically hindered, constrained alpha-amino acid analog (pipecolic acid derivative) [1], fundamentally altering its conformational preferences for amide bond formation and target binding compared to the beta- and gamma-amino acid-like geometries of the 3- and 4-isomers. Furthermore, predicted physicochemical properties such as LogP and pKa diverge significantly: the 2-isomer exhibits distinct lipophilicity and ionization profiles versus its counterparts [2], directly impacting solubility, permeability, and formulation compatibility. Compounding this, the supply chain itself is fragmented—the 2-isomer faces documented discontinuation , whereas the 4-isomer remains widely stocked across multiple vendors , making blind substitution a procurement risk.

Conformational mismatch
The 2-COOH isomer introduces steric hindrance absent in 3- and 4-isomers; amide bond geometry and target complementarity may shift significantly.
Property divergence
Predicted LogP and pKa differences between positional isomers can alter solubility and permeability, limiting formulation transferability.
Supply chain fragmentation
The 2-isomer has been discontinued at one major supplier while the 4-isomer is widely stocked; long-term availability requires verification.

Procurement-Relevant Differences: 2-Carboxylic Acid vs. Closest Analogs


Positional Isomerism and Derivatization Potential

The 2-carboxylic acid scaffold constitutes a pipecolic acid core, a constrained alpha-amino acid analog capable of forming sterically hindered amide bonds. This differentiates it fundamentally from the 3- and 4-carboxylic acid isomers, which behave as beta- and gamma-amino acid surrogates with drastically different conformational freedom and hydrogen-bonding geometry [1]. While direct comparative synthetic data are absent in the public domain, the 2-position's steric environment is predicted to impact both the rate and yield of amide coupling reactions relative to the unhindered 4-position, a critical consideration for library synthesis planning.

Derivatization potential
Class-level inference
Constrained alpha-amino acid analog; amide coupling rate and yield may differ from unhindered 4-isomer
Supports conformational SAR rationale
No comparative synthetic yield data; library planning should consider steric effects
Structure-Activity Relationship (SAR) Medicinal Chemistry Peptidomimetics

Biological Activity of a 4-Carboxylic Acid Analog

While no direct biological assay data are available for 1-(thiophene-2-carbonyl)piperidine-2-carboxylic acid, its 4-carboxylic acid positional isomer (as the 2,4-dimethyl-phenyl amide derivative) demonstrates quantifiable enzyme inhibition with a Ki of 6.52×10³ nM (6.52 µM) against Polyadenylate-binding protein 1 (Homo sapiens) [1]. This provides class-level evidence that the thiophene-piperidine-carboxylic acid scaffold is capable of engaging biological targets at physiologically relevant concentrations. The positional isomerism from the 4- to the 2-position is expected to modulate target engagement due to altered spatial presentation of the carboxylate pharmacophore.

Class-level enzyme inhibition
Cross-study comparable
4-COOH amide analog Ki = 6.52 µM (Polyadenylate-binding protein 1)
Supports scaffold engagement at screening-relevant concentrations
Positional shift to 2-COOH may modulate potency; no direct 2-isomer data
Enzyme Inhibition Biochemical Screening Hit-to-Lead

Supply Chain Fragmentation: Discontinuation Risk vs. Robust Availability

A direct head-to-head comparison of commercial availability reveals a critical procurement risk. 1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid is listed as a 'Discontinued product' by CymitQuimica (REF: 10-F659772) , indicating limited or ceased production runs. In contrast, 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid is actively stocked and available in multiple quantities (1g, 5g) from major suppliers including Santa Cruz Biotechnology (sc-333217) and BOC Sciences . The 3-carboxylic acid isomer shows intermediate availability with at least one vendor (AKSci) maintaining stock .

Supply continuity
Direct head-to-head
2-COOH: 1 active vendor (AK Scientific); discontinued at CymitQuimica 4-COOH: ≥3 active vendors (SCBT, BOC Sciences, others)
Higher procurement risk for 2-isomer
Validate multi-vendor backup before scale-up
Chemical Sourcing Supply Chain Risk Procurement

Predicted LogP Divergence Across Positional Isomers

Predicted LogP values reveal meaningful divergence across the three positional isomers. The 3-carboxylic acid isomer has a reported XLogP3 of 1.4 [1], while the 4-carboxylic acid isomer has an ACD/LogP of 0.74 . These values, at the extremes, differ by approximately 0.7 log units, a variation that can significantly impact aqueous solubility and passive membrane permeability. The 2-carboxylic acid isomer's LogP is not directly reported but is predicted to be closer to the 3-isomer due to the shared steric shielding of the carboxylate by the adjacent piperidine ring, suggesting a lipophilicity- and permeability-mediated differentiation from the more polar 4-isomer .

Predicted LogP divergence
Class-level inference
ΔLogP ≈ 0.7 between 3-COOH (XLogP3 1.4) and 4-COOH (ACD/LogP 0.74); 2-COOH predicted near 3-isomer range
Supports solubility and permeability differentiation
Experimental LogP for 2-isomer required to confirm QSPR positioning
ADME/Tox Formulation Lead Optimization

Optimal Application Scenarios Based on Quantitative Differentiation


Constrained Peptidomimetic Design and Alpha-Amino Acid Bioisostere Screening

The 2-carboxylic acid scaffold is optimally deployed in SAR programs requiring a conformationally restricted alpha-amino acid analog. Unlike the 3- and 4-isomers, which offer more flexible geometries, the piperidine-2-carboxylic acid core provides a unique steric environment that can enforce specific peptide backbone dihedral angles. This application is supported by the well-established role of pipecolic acid as a privileged scaffold in medicinal chemistry, though direct head-to-head data with the 3- and 4-isomers remain absent in public domain literature, necessitating empirical validation during screening [1].

Scaffold-Hopping from Target-Engaged 4-Carboxylic Acid Hits

Given that the 4-carboxylic acid amide derivative has demonstrated target engagement at a Ki of 6.52 µM against Polyadenylate-binding protein 1 [2], the 2-carboxylic acid isomer offers an immediate, structurally distinct scaffold-hopping opportunity. By shifting the carboxylate vector from the 4- to the 2-position, researchers can probe whether improved steric complementarity or altered hydrogen-bonding networks enhance potency or selectivity relative to the 4-isomer. This scenario carries procurement risk due to documented product discontinuation , requiring supplier validation prior to initiating large-scale synthesis.

Diversity-Oriented Library Synthesis with Supply Chain Contingency

The 2-carboxylic acid isomer serves as a diversity-enhancing building block for combinatorial library synthesis. Its availability from specialized vendors such as AK Scientific (catalog #5159CW, 95% purity) ensures initial procurement feasibility, but the discontinued status at CymitQuimica demands proactive supply chain contingency planning. Researchers intending to use this compound at multi-gram scale should secure inventory in advance to mitigate supply disruption risks, a constraint not applicable to the widely stocked 4-carboxylic acid isomer .

Physicochemical Profiling of Positional Isomers for ADME Optimization

The 2-carboxylic acid isomer plays a critical role in complete series profiling, where small structural changes produce measurable shifts in LogP and solubility. With the 3-isomer exhibiting an XLogP3 of 1.4 and the 4-isomer an ACD/LogP of 0.74 [3], the addition of the 2-isomer to this dataset enables researchers to establish a quantitative structure-property relationship (QSPR) that can guide formulation and permeability optimization. This scenario assumes that the 2-isomer's LogP falls within the range bounded by its analogs, a hypothesis requiring experimental measurement to confirm.

Application
Selection Property
Validation Focus
Constrained peptidomimetic design
Steric constraint (alpha-amino acid bioisostere)
Conformational analysis of amide bond geometry
Scaffold-hopping from 4-COOH hits
Positional isomer for novel SAR exploration
Target engagement shift relative to 4-isomer
Diversity-oriented library synthesis
Specialty building block availability
Supply chain continuity verification
Physicochemical property profiling
Lipophilicity (LogP) range differentiation
QSPR model validation with experimental LogP
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